molecular formula C13H25NO5 B558805 Boc-epi-statine CAS No. 66967-01-9

Boc-epi-statine

Cat. No.: B558805
CAS No.: 66967-01-9
M. Wt: 275,34 g/mole
InChI Key: KJIQRHBVNGRPCO-VHSXEESVSA-N
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Description

Boc-epi-statine is a chiral compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-epi-statine typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the desired stereochemistry. Common synthetic routes may involve:

    Formation of the hydroxy group: This can be achieved through selective reduction of a carbonyl precursor.

    Introduction of the amide group: This step often involves the use of carbamoyl chloride derivatives under basic conditions.

    Protection and deprotection steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect the amine functionality during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-epi-statine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Boc-epi-statine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-hydroxy-6-methyl-4-aminobutanoic acid: Similar structure but lacks the carbamoyl protecting group.

    (3R,4S)-3-hydroxy-6-methyl-4-(tert-butoxycarbonylamino)heptanoic acid: Similar structure with a different protecting group.

Uniqueness

This detailed article provides a comprehensive overview of Boc-epi-statine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIQRHBVNGRPCO-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428476
Record name (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66967-01-9
Record name (3R,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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